![molecular formula C13H14ClNO B1438493 2'-Methoxy-[1,1'-biphenyl]-4-amine hydrochloride CAS No. 824414-16-6](/img/structure/B1438493.png)
2'-Methoxy-[1,1'-biphenyl]-4-amine hydrochloride
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Description
“2-Methoxybiphenyl”, also known as “1,1’-Biphenyl, 2-methoxy-”, is a chemical compound with the molecular formula C13H12O . It’s also known by other names such as Anisole, o-phenyl-; o-Phenylanisole; 2-Phenylanisole; o-Methoxybiphenyl; 2-Hydroxybiphenyl methyl ether; 2-Methoxydiphenyl; biphenyl-2-yl methyl ether .
Molecular Structure Analysis
The molecular weight of “2-Methoxybiphenyl” is 184.2338 . The IUPAC Standard InChIKey is NLWCWEGVNJVLAX-UHFFFAOYSA-N .
Physical And Chemical Properties Analysis
The physical and chemical properties of “2-Methoxybiphenyl” are not fully detailed in the sources I found .
Scientific Research Applications
Synthesis and Antimicrobial Activities
A study by Georgiadis (1976) explored the synthesis of 5-amino derivatives through a Michael type addition involving 6-methoxy-2-methyl-2-(4'-biphenylyl)-2H-pyran-3(6H)-one. This research found that the derivatives showed similar in vitro antimicrobial activity to the starting material and were significantly more active as coccidiostats, highlighting potential applications in antimicrobial and anticoccidial treatments (Georgiadis, 1976).
Polymer Modification for Medical Applications
Aly and El-Mohdy (2015) discussed the modification of radiation-induced poly vinyl alcohol/acrylic acid hydrogels through condensation with various amine compounds, leading to improved thermal stability and promising antibacterial and antifungal activities. This indicates its utility in creating materials with enhanced properties for medical applications (Aly & El-Mohdy, 2015).
Excited-state Intermolecular Proton Transfer (ESPT) Reactions
Research by Qin et al. (2019) on intermediates such as 2'-methoxybiphenyl-2-amine revealed insights into ESPT reactions, suggesting applications in organic electronics or photonics through the synthesis of organic dyes capable of ESPT under certain conditions (Qin et al., 2019).
High Molecular Weight Polyradicals
Kurata, Pu, and Nishide (2007) synthesized a polyphenylenevinylene derivative featuring a triarylamine pendant group. This polymer, upon oxidation, formed a stable aminium polyradical with unique properties, suggesting potential in high-spin organic electronics or materials science (Kurata, Pu, & Nishide, 2007).
Luminescent Dyes and Fluorescent Detectors
Olkhovik et al. (2006) developed luminescent dyes with high Stokes shift, offering insights into novel luminescent materials potentially useful in sensing, imaging, or as fluorescent markers (Olkhovik et al., 2006).
properties
IUPAC Name |
4-(2-methoxyphenyl)aniline;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO.ClH/c1-15-13-5-3-2-4-12(13)10-6-8-11(14)9-7-10;/h2-9H,14H2,1H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGCLWXKDAGQQTG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=CC=C(C=C2)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10657387 |
Source
|
Record name | 2'-Methoxy[1,1'-biphenyl]-4-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10657387 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.71 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
824414-16-6, 263901-48-0 |
Source
|
Record name | [1,1′-Biphenyl]-4-amine, 2′-methoxy-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=824414-16-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2'-Methoxy[1,1'-biphenyl]-4-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10657387 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2'-Methoxybiphenyl-4-yl)amine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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